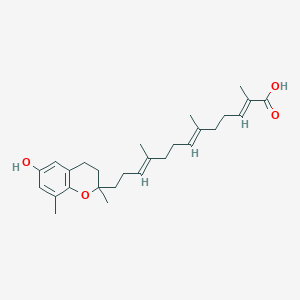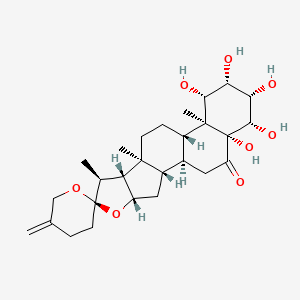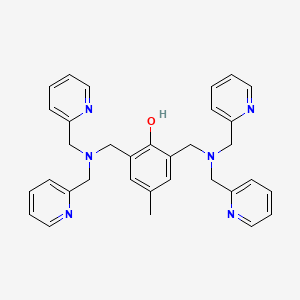
2,6-Bis((bis(pyridin-2-ylméthyl)amino)méthyl)-4-méthylphénol
Vue d'ensemble
Description
The interest in 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol and its derivatives primarily arises from their potential applications in magnetic, electrical, and optical materials due to their complexing abilities and structural characteristics.
Synthesis Analysis
The synthesis of dinuclear copper(II) complexes featuring the ligand derived from 2,6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol showcases a methodological approach to obtain compounds with specific magnetic and structural properties. These complexes exhibit weak antiferromagnetic interactions, hinting at the ligand's ability to mediate magnetic coupling between metal centers (Massoud et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds reveals a coordination environment around copper(II) centers, achieved through monodentate-acetato or -azido groups, the nitrogen donors from the ligand, and a bridged-phenoxido group. This structural arrangement facilitates specific magnetic interactions and stability within the complexes.
Chemical Reactions and Properties
Chemical reactions involving 2,6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol derivatives often lead to the formation of polymers and other high-molecular-weight compounds. These reactions underline the ligand's versatility in forming stable bonds with various metals and its utility in synthesizing materials with desirable thermal and mechanical properties (Wang et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and mechanical strength, are directly influenced by their molecular architecture. For instance, polyimides derived from related pyridine-containing dianhydride monomers demonstrate high thermal stability and mechanical strength, making them suitable for various industrial applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Their ability to form stable complexes with metals, coupled with inherent thermal stability, positions them as valuable materials in the development of advanced technological applications.
- Synthesis and magnetic characterization of dinuclear copper(II) complexes: (Massoud et al., 2014).
- Synthesis and characterization of novel polyimides: (Wang et al., 2006).
Applications De Recherche Scientifique
Chimie de coordination
Ce composé est connu pour sa capacité à former des complexes stables avec les métaux de transition. L'effet chélatant des groupes pyridylméthylamine permet la formation de composés de coordination avec une variété d'ions métalliques. Ces complexes sont étudiés pour leurs propriétés structurales uniques et leurs activités catalytiques potentielles .
Sondage par fluorescence
En raison des propriétés fluorescentes de la fraction pyridine, les dérivés de ce composé peuvent servir de sondes de fluorescence. Ils sont particulièrement utiles dans les applications de bio-imagerie pour suivre et visualiser les processus biologiques au niveau moléculaire .
Résines échangeuses d'ions
Le squelette du composé a été utilisé pour créer des résines échangeuses d'ions chélatantes. Ces résines sont efficaces pour éliminer les métaux lourds des solutions, ce qui les rend précieuses dans les processus de traitement et de purification de l'eau .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or complexes in its target pathways.
Mode of Action
It is known to be involved in the stabilization of RuII complexes , which suggests that it may interact with its targets through coordination chemistry, potentially acting as a ligand to bind and stabilize these complexes.
Biochemical Pathways
Given its role in the synthesis of RuII complexes , it may be involved in pathways where these complexes play a role
Result of Action
Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stabilization of these complexes, which could have various downstream effects depending on the specific context and environment.
Action Environment
Given its role in the synthesis of ruii complexes , factors such as pH, temperature, and the presence of other ions or molecules could potentially impact its function.
Analyse Biochimique
Biochemical Properties
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol plays a crucial role in biochemical reactions, particularly those involving metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron, and forming stable complexes. These complexes can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For example, the compound has been shown to interact with metalloenzymes, enhancing or inhibiting their catalytic activity depending on the specific metal ion involved . The nature of these interactions is primarily based on the coordination chemistry between the metal ions and the nitrogen atoms in the pyridine rings of the compound.
Cellular Effects
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in metal ion homeostasis and oxidative stress response . Additionally, it can impact cellular metabolism by affecting the activity of metalloenzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol involves its ability to bind to metal ions and form stable complexes. These complexes can interact with various biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . The binding interactions between the compound and metal ions are primarily mediated by the nitrogen atoms in the pyridine rings, which coordinate with the metal ions to form stable complexes. These interactions can modulate the activity of metalloenzymes and other metal-dependent proteins, influencing their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol can change over time due to factors such as stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol in animal models vary with different dosages. At low doses, the compound can enhance the activity of metalloenzymes and other metal-dependent proteins, leading to beneficial effects on cellular function and metabolism . At high doses, the compound can have toxic or adverse effects, such as disrupting metal ion homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses.
Metabolic Pathways
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is involved in various metabolic pathways, particularly those involving metal ions. The compound can interact with enzymes and cofactors involved in metal ion metabolism, influencing their activity and function . For example, it can affect the activity of metalloenzymes involved in oxidative stress response and metal ion homeostasis, leading to changes in metabolite levels and metabolic flux. These interactions can have significant effects on cellular metabolism and overall cellular function.
Propriétés
IUPAC Name |
2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJIFZPINIDYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471910 | |
| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80528-41-2 | |
| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol?
A1: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP) has the molecular formula C33H34N6O and a molecular weight of 530.66 g/mol. While the provided research doesn't explicitly list all spectroscopic data, it frequently utilizes techniques like UV-vis, EPR, 1H NMR, and 19F NMR (for fluorinated derivatives) to characterize the compound and its metal complexes. [, , , , , , , ]
Q2: How does the structure of H-BPMP contribute to its ability to bind metal ions?
A2: H-BPMP acts as a dinucleating ligand, meaning it can bind two metal ions simultaneously. This is facilitated by its structure: * Phenolate Oxygen: The deprotonated phenolic oxygen acts as a bridging site for the metal ions. * Pyridine Nitrogen Atoms: The six pyridine nitrogen atoms provide additional coordination sites for the metal ions. * Flexibility: The flexible arms containing the pyridine rings allow H-BPMP to adjust its conformation to accommodate different metal ions and coordination geometries. [, , ]
Q3: What types of metal complexes does H-BPMP form, and how do their properties vary?
A3: H-BPMP readily forms complexes with various transition metals, including copper, manganese, iron, nickel, and cobalt. The properties of these complexes are influenced by several factors:
* **Metal Ion Identity:** Different metal ions exhibit varying preferences for coordination geometry and oxidation states, directly impacting the complex's structure and reactivity. For instance, H-BPMP forms both mononuclear and dinuclear complexes with nickel, while predominantly dinuclear complexes are observed with copper. [, , ] * **Bridging Ligands:** The presence and nature of bridging ligands, such as hydroxide, acetate, or peroxide, significantly influence the metal-metal distance and electronic properties of the complex. [, , , , ]* **pH:** The protonation state of the H-BPMP ligand and the presence of coordinating ions like hydroxide can be modulated by pH, leading to the formation of different species with distinct spectroscopic features and reactivity. [, , ]Q4: H-BPMP complexes have been investigated as models for metalloenzymes. Which enzymes do they mimic, and what insights have these studies provided?
A4: H-BPMP complexes, particularly those with copper and manganese, have been explored as models for:
* **Catechol Oxidase:** Copper complexes of H-BPMP have demonstrated catecholase activity, catalyzing the oxidation of 3,5-di-tert-butylcatechol to the corresponding quinone. These studies highlight the importance of the Cu-O-Cu core and the influence of substituents on the H-BPMP ligand on catalytic efficiency. [, ] * **Ribonucleotide Reductase (RNR):** Manganese complexes of H-BPMP have provided insights into the mechanism of class Ib Mn2 RNRs. Notably, the formation and reactivity of a Mn<sup>II</sup>Mn<sup>III</sup>-peroxide species, a key intermediate in the RNR catalytic cycle, has been demonstrated using H-BPMP complexes. [, ]Q5: How do modifications to the H-BPMP ligand structure affect the properties and reactivity of its metal complexes?
A5: Studies have demonstrated that even subtle modifications to the H-BPMP ligand can significantly impact the properties of its metal complexes. For instance:
- Fluorine Substitution: Introducing fluorine atoms onto the pyridine rings allows for the separation of geometric isomers in dicopper(II) complexes and provides a sensitive probe for studying isomerization dynamics using 19F NMR. []
- Electron-Donating/Withdrawing Groups: Replacing the methyl group on the phenol ring with electron-donating or withdrawing substituents influences the redox potentials and catecholase activity of dicopper(II) complexes. Electron-donating groups enhance activity, while electron-withdrawing groups have the opposite effect. []
- Hydrogen Bond Donors: Introducing amide groups in the second coordination sphere of the ligand can influence the Fe⋯Fe distance in diiron complexes and their reactivity towards nitric oxide. []
Q6: Have computational methods been employed to study H-BPMP and its metal complexes? If so, what insights have they provided?
A6: Yes, computational chemistry, including density functional theory (DFT), has been utilized to: * Explain Spectroscopic Features: DFT calculations have been used to rationalize the unusual EPR spectrum observed for a superoxo dicopper(II) complex of H-BPMP. [] * Investigate Isomerism: DFT calculations supported the experimental observation of geometric isomerism in fluorinated H-BPMP dicopper(II) complexes and provided insights into the isomerization process. [] * Study Reaction Mechanisms: DFT calculations have been employed to investigate the mechanism of nitric oxide reduction in flavodiiron nitric oxide reductase (FNOR) model complexes based on H-BPMP derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




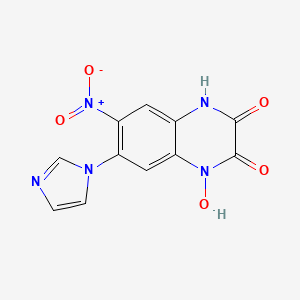
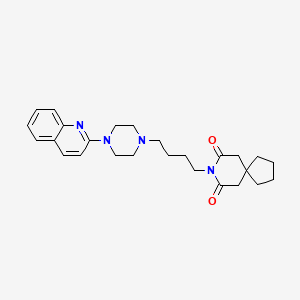
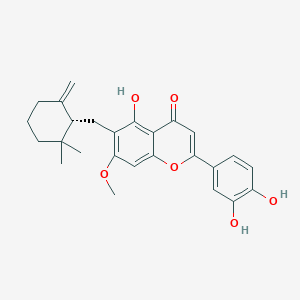
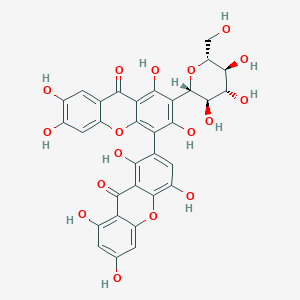
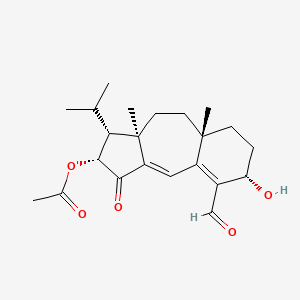
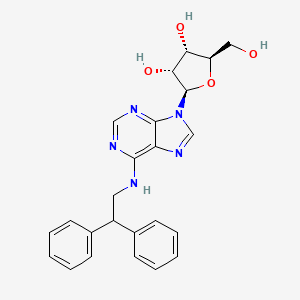
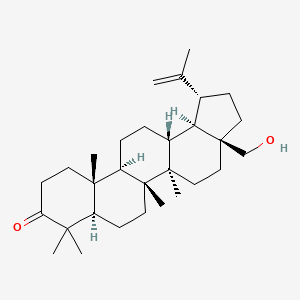
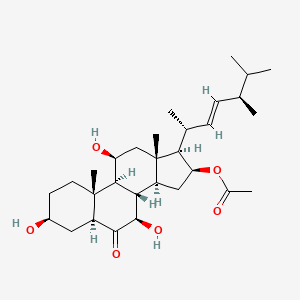
![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)

